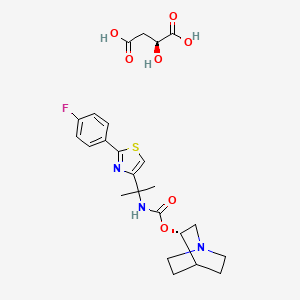

Venglustat Malate

Description

Nomenclature and Synonyms of Ibiglustat (B608041) L-malate

The compound is identified by several names and codes in scientific literature and chemical databases. The L-malate salt form is a specific preparation used in research. The active moiety is Ibiglustat.

| Type | Identifier |

| Systematic (IUPAC) Name | (3S)-1-azabicyclo[2.2.2]octan-3-yl N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl}carbamate malate. medkoo.com |

| Chemical Name | butanedioic acid, 2-hydroxy-, (2S)-, compd. with (3S)-1-azabicyclo(2.2.2)oct-3-yl N-(1-(2-(4-fluorophenyl)-4-thiazolyl)-1-methylethyl)carbamate (1:1). ontosight.ai |

| Common Synonym | Venglustat L-malate. medchemexpress.comglpbio.comchemsrc.com |

| Developmental Codes | SAR402671, GZ402671, Genz-682452. medchemexpress.commedchemexpress.commedkoo.com |

| CAS Number | 1629063-78-0 (for L-malate salt). glpbio.commedkoo.com |

Contextualization within Sphingolipid Metabolism Modulators

Ibiglustat L-malate functions as a modulator of sphingolipid metabolism, a complex network of pathways responsible for synthesizing and breaking down a class of lipids called sphingolipids. These molecules are critical components of cell membranes and are involved in essential cellular processes like signal transduction, cell proliferation, and apoptosis. nih.gov

The primary mechanism of action for Ibiglustat is the selective, allosteric inhibition of glucosylceramide synthase (GCS). glpbio.comtargetmol.com GCS is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids, transferring a glucose molecule from UDP-glucose to ceramide to form glucosylceramide (GlcCer or GL-1). ontosight.aipatsnap.com

Historical Overview of Research Trajectories for Glucosylceramide Synthase Inhibitors

The development of glucosylceramide synthase inhibitors as a therapeutic strategy has evolved significantly over several decades. The initial concept was to target the biosynthesis of glycosphingolipids as a treatment for diseases characterized by their accumulation, such as Gaucher disease and Fabry disease. springernature.comnih.gov

Early research led to the development of iminosugar-based inhibitors. One of the first such compounds to be widely studied and approved for clinical use was N-butyldeoxynojirimycin, known as Miglustat. medchemexpress.comtaylorandfrancis.com While effective as a substrate reduction agent, Miglustat is a reversible inhibitor that also affects other glycosidases, leading to a broader biological activity profile. medchemexpress.comtaylorandfrancis.com

Subsequent research focused on creating more potent and highly selective inhibitors of GCS. This led to the discovery of a new generation of compounds, including Eliglustat tartrate. springernature.comnih.gov Eliglustat is a non-iminosugar, ceramide-based inhibitor with high specificity for GCS, and it became the first stand-alone, small-molecule oral therapy approved for Gaucher disease type 1. patsnap.comspringernature.comnih.gov

The research trajectory continued towards developing inhibitors with improved pharmacological properties, including the ability to penetrate the central nervous system. Ibiglustat (also known as Venglustat) emerged from these efforts as a potent, selective, and brain-penetrant GCS inhibitor. medchemexpress.comglpbio.commedchemexpress.com This characteristic allows for its investigation in research models of lysosomal storage disorders with neurological manifestations, as well as other conditions like Parkinson's disease associated with GBA mutations where sphingolipid metabolism is implicated. medchemexpress.comnih.govsci-hub.se

| Compound | Class | Key Research Characteristics |

| Miglustat | Iminosugar | First-generation oral SRT; reversible inhibitor of GCS and other glycosidases. medchemexpress.comtaylorandfrancis.com |

| Eliglustat | Ceramide-like non-iminosugar | Highly specific and potent GCS inhibitor; poor ability to cross the blood-brain barrier. springernature.comtaylorandfrancis.comresearchgate.net |

| Ibiglustat (Venglustat) | Thiazole derivative | Highly potent and selective GCS inhibitor; designed to be brain-penetrant for research into neurological conditions. medchemexpress.commedchemexpress.comglpbio.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1629063-78-0 |

|---|---|

Molecular Formula |

C24H30FN3O7S |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C20H24FN3O2S.C4H6O5/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-2(4(8)9)1-3(6)7/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9)/t16-;2-/m10/s1 |

InChI Key |

SQXUKOJKIWCALK-AAXLQGCPSA-N |

Isomeric SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C([C@@H](C(=O)O)O)C(=O)O |

Canonical SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(C(C(=O)O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GZ/SAR402671A; Ibiglustat L-malate; Genz-682452-AU; SAR402671A; GZ-402671; GZ402671; GZ 402671; SAR402671; SAR-402671; SAR 402671; Genz-682452-AA; Ibiglustat; GZ-452; Genz-682452 |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action

Glucosylceramide Synthase (GCS) Inhibition

Ibiglustat (B608041) L-malate functions as a potent and selective inhibitor of glucosylceramide synthase (GCS). targetmol.comprobechem.com This enzyme is pivotal in the synthesis of most glycosphingolipids. nih.govnih.gov By blocking this initial step, Ibiglustat L-malate effectively reduces the production of glucosylceramide and its downstream derivatives. targetmol.com

The specific enzymatic target of Ibiglustat L-malate is UDP-glucose ceramide glucosyltransferase (UGCG), also known as glucosylceramide synthase (GCS). nih.govgenecards.orgguidetopharmacology.org UGCG is an enzyme located on the cytosolic face of the Golgi apparatus. nih.govuniprot.org It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). nih.govnih.govuniprot.org This reaction is the first committed step in the biosynthesis of over 300 different glycosphingolipids. genecards.orgwikipedia.org These molecules are integral components of cell membranes, playing crucial roles in cellular processes such as signal transduction, cell growth, and differentiation. uniprot.org

Ibiglustat L-malate acts as a competitive inhibitor of glucosylceramide synthase. Structural studies have revealed that the bicyclic core of ibiglustat interacts with the substrate-binding pocket of GCS. This interaction is stabilized by hydrogen bonding with the amino acid residue Asp109 and hydrophobic interactions with Phe193. This specific binding prevents the natural substrate, ceramide, from accessing the active site, thereby inhibiting the catalytic activity of the enzyme. The design of Ibiglustat as a non-carbohydrate inhibitor represents an advancement over earlier GCS inhibitors, offering greater selectivity and minimizing off-target effects.

The chemical structure of Ibiglustat mimics that of ceramide, allowing it to act as a substrate analogue. This property enables it to effectively compete with the endogenous ceramide for the binding site on the UGCG enzyme. The interaction dynamics are characterized by a high affinity of Ibiglustat for the enzyme's active site, leading to potent inhibition. This substrate-competitive mechanism is a key feature of its pharmacological action. nih.gov

Impact on Glycosphingolipid Homeostasis

By inhibiting UGCG, Ibiglustat L-malate directly influences the balance of glycosphingolipid metabolism within the cell.

The inhibition of GL-1 synthesis has significant downstream effects on the levels of various complex glycosphingolipids. In the context of Fabry disease, where there is a deficiency of the enzyme α-galactosidase A, Ibiglustat has been shown to reduce the accumulation of globotriaosylceramide (GL-3 or Gb3). targetmol.comfabrydiseasenews.com In a mouse model of Fabry disease, treatment with Ibiglustat resulted in significantly lower tissue levels of GL-3 and lyso-GL-3. probechem.com

In the context of Gaucher disease, which is caused by a deficiency in the enzyme glucocerebrosidase, Ibiglustat has demonstrated the ability to reduce levels of both glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph). nih.govoup.com In a neuronopathic Gaucher disease mouse model, Ibiglustat treatment led to a reduction of approximately 50% in brain levels of GlcSph and a 70% reduction in liver glucosylceramide levels. unimi.it Furthermore, in a separate study on a subacute neuronopathic Gaucher disease mouse model, Ibiglustat reduced elevated levels of lyso-Gb1 (another term for GlcSph) in the liver and brain by over 40%. nih.gov

The following tables summarize the effects of Ibiglustat on key glycosphingolipids based on preclinical research findings.

Table 1: Effect of Ibiglustat on Glucosylsphingosine (GlcSph) and Glucosylceramide (GlcCer) in a Neuronopathic Gaucher Disease Mouse Model

| Tissue | Analyte | Percent Reduction |

| Brain | GlcSph | ~50% |

| Liver | GlcCer | 70% |

Data sourced from a study on the 4L;C genetic murine model of type 2/3 Gaucher disease. unimi.it*

Table 2: Effect of Ibiglustat on Lyso-Gb1 (GlcSph) in a Subacute Neuronopathic Gaucher Disease Mouse Model

| Tissue | Analyte | Percent Reduction |

| Liver | lyso-Gb1 | >40% |

| Brain | lyso-Gb1 | >40% |

Impact on Glycosphingolipid Homeostasis

Influence on Lysosomal Substrate Burden

The core of Ibiglustat's effect lies in its potent and selective inhibition of glucosylceramide synthase (GCS). researchgate.nettargetmol.comselleckchem.com This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids, which involves the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer or GL-1). researchgate.net By blocking GCS, Ibiglustat effectively reduces the cellular pool of GlcCer. researchgate.net Since GlcCer is the essential precursor for a wide array of more complex glycosphingolipids, its depletion leads to a downstream reduction in the synthesis of substrates that accumulate in various diseases. nih.gov For instance, in Fabry disease, the inhibited production of GlcCer leads to a decreased synthesis of globotriaosylceramide (Gb3 or GL-3), the primary lipid that accumulates due to deficient α-galactosidase A activity. researchgate.nettargetmol.comresearchgate.net Similarly, in Gaucher disease, the direct target of reduction is GlcCer itself, which builds up because of deficient glucocerebrosidase activity. nih.gov

The efficacy of Ibiglustat in reducing the lysosomal substrate burden has been demonstrated across various preclinical models and in preliminary human studies. In an in vitro model using human induced pluripotent stem cell (iPSC)-derived cardiomyocytes from Fabry disease patients, treatment with 1 μM of Ibiglustat for 15 days was sufficient to prevent additional accumulation of GL-3, bringing its levels close to those observed in healthy, untreated cells. selleckchem.commedchemexpress.commedchemexpress.com Further in vitro research using colonoids showed that a 5 µmol/L concentration of Ibiglustat effectively lowered total glucosylceramide levels and completely inhibited the processing of a ceramide precursor (C6-ceramide) into C6-glucosylceramide, confirming its potent inhibitory effect on GCS activity. researchgate.net

In vivo studies in animal models have corroborated these findings. In a mouse model of Fabry disease, treatment with a CNS-accessible GCS inhibitor, Genz-682452, led to a reduction in the tissue levels of both GL-3 and its deacylated form, lyso-GL-3. researchgate.net Importantly, because this inhibitor can cross the blood-brain barrier, it also lowered the levels of these accumulated glycosphingolipids in the brain. researchgate.net In a mouse model of neuronopathic Gaucher disease, the same compound reduced the accumulation of glycolipids in both the liver and the brain by over 70% and over 20%, respectively. Preliminary data from clinical studies in treatment-naïve Fabry patients have also indicated a reduction of Gb3 in the capillary endothelium of the skin and a decrease in plasma lyso-Gb3 levels following treatment. researchgate.netmdpi.com

These findings collectively illustrate that Ibiglustat's targeted inhibition of GCS provides a direct mechanism to control and reduce the synthesis of key pathological substrates, thereby lessening the lysosomal storage burden in affected cells and tissues.

Research Findings on Ibiglustat's Effect on Substrate Burden

| Model System | Condition/Disease Model | Treatment | Key Findings (Substrate Reduction) | Citation(s) |

| Human iPSC-derived Cardiomyocytes | Fabry Disease | 1 µM Ibiglustat for 15 days | Prevented additional globotriaosylceramide (GL-3) accumulation; reduced GL-3 levels to near-physiological levels of untreated healthy cells. | selleckchem.commedchemexpress.commedchemexpress.com |

| Human Colonoids | General GCS Inhibition | 5 µmol/L Ibiglustat for 24 hours | Effectively reduced total glucosylceramide levels; completely blocked the conversion of C6-ceramide to C6-glucosylceramide. | researchgate.net |

| Mouse Model | Fabry Disease | Oral Genz-682452 | Reduced tissue levels of globotriaosylceramide (GL-3) and lyso-GL-3, including in the brain. | researchgate.net |

| Mouse Model | Neuronopathic Gaucher Disease | Oral Genz-682452 | Reduced liver glycolipid accumulation by >70% and brain glycolipid accumulation by >20%. | |

| Human Study (Preliminary) | Fabry Disease (treatment-naïve) | Not specified | Reduction of Gb3 from superficial skin capillary endothelium and reduction of plasma lyso-Gb3. | researchgate.netmdpi.com |

Preclinical Pharmacological Characterization and Biological Activity

In Vitro Pharmacodynamics and Cellular Efficacy

Target Engagement and Enzyme Inhibition Assays

Ibiglustat (B608041) is a potent and selective, allosteric inhibitor of GCS. medkoo.commedkoo.com Its primary pharmacological action is to reduce the production of glucosylceramide (GL-1), which consequently decreases the synthesis of various glucosylceramide-based glycosphingolipids. targetmol.com This targeted inhibition of GCS forms the basis of its therapeutic potential in managing diseases where the accumulation of these lipids is a key pathological feature. fabrydiseasenews.comresearchgate.net

Substrate Reduction in Cell-Based Models

The efficacy of ibiglustat L-malate in reducing substrate accumulation has been demonstrated in various cellular models of lysosomal storage disorders.

Fabry disease is an X-linked disorder resulting from a deficiency of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3 or GL-3). fabrydiseasenews.commdpi.com In vitro studies using induced pluripotent stem cell (iPSC)-derived cardiomyocytes from Fabry patients have provided a valuable platform to investigate the effects of ibiglustat. mdpi.comnih.gov These specialized heart cells, when derived from Fabry patients, replicate key aspects of the disease, including the progressive lysosomal accumulation of GL-3. nih.gov

Treatment of these Fabry disease model cardiomyocytes with ibiglustat has shown significant efficacy. For instance, after 15 days of treatment with 1 μM of ibiglustat, the levels of GL-3 in the diseased cells were reduced to near-physiological levels observed in untreated, healthy wild-type (WT) cells. cenmed.commedchemexpress.commedchemexpress.com This demonstrates the compound's ability to not only prevent further accumulation but also to clear existing lysosomal GL-3 stores in a relevant human cell model. medchemexpress.comnih.gov These findings highlight the potential of GCS inhibition as a therapeutic strategy for the cardiac manifestations of Fabry disease. nih.gov

Table 1: Effect of Ibiglustat on GL-3 Levels in Fabry Disease iPSC-derived Cardiomyocytes

| Treatment Group | Concentration | Duration | Outcome | Reference(s) |

|---|---|---|---|---|

| Ibiglustat (SAR402671) | 1 µM | 15 days | GL-3 levels in treated Fabry disease cells were close to the physiological level in untreated WT cells. | cenmed.commedchemexpress.commedchemexpress.com |

GM2 gangliosidoses, including Tay-Sachs and Sandhoff disease, are a group of neurodegenerative disorders caused by defects in the enzyme β-hexosaminidase, leading to the accumulation of GM2 ganglioside. d-nb.info The therapeutic rationale for using ibiglustat in these conditions is based on its ability to cross the blood-brain barrier and reduce the synthesis of GM2 ganglioside by inhibiting GCS. researchgate.net Preclinical research indicates that ibiglustat may be applicable for the treatment of GM2 gangliosidosis by reducing the production of its substrate. researchgate.net

Gaucher disease is caused by a deficiency in the enzyme glucocerebrosidase (GCase), resulting in the accumulation of its substrate, glucosylceramide, primarily in macrophages. plos.org Substrate reduction therapy with GCS inhibitors is a validated approach for this condition. openaccessjournals.com In a cellular model of Gaucher disease, SRT has been shown to reverse mitochondrial, mTOR, and autophagy alterations. medkoo.com Ibiglustat, by inhibiting GCS, directly addresses the initial step in the accumulation of the primary substrate in Gaucher disease. plos.org

Cellular Pathway Modulation (e.g., Membrane Fluidity, Autophagy)

The accumulation of glycosphingolipids in lysosomal storage disorders can disrupt various cellular processes. For example, the buildup of glucosylceramide can affect the membrane fluidity of lysosomes. researchgate.net Furthermore, lysosomal dysfunction is closely linked to impairments in the autophagy pathway, a critical cellular process for degrading and recycling cellular components. plos.orgnih.gov

In cellular models of Gaucher disease, substrate reduction therapy has been demonstrated to improve autophagy-lysosome dynamics and mitochondrial functions. plos.org By reducing the substrate load, ibiglustat can help alleviate the downstream cellular stress and dysfunction associated with glycosphingolipid accumulation, potentially restoring cellular homeostasis. medkoo.complos.org

Pharmacokinetic Profile in Preclinical Models

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion of a drug candidate. While comprehensive preclinical data for Ibiglustat L-malate is limited in the public domain, initial clinical studies in healthy volunteers provide insight into its pharmacokinetic profile, which is summarized below.

Absorption Characteristics and Bioavailability

Ibiglustat is an orally available agent. researchgate.net Studies in healthy human volunteers have shown that following oral administration, ibiglustat demonstrates rapid absorption. researchgate.net The median time to reach maximum plasma concentration (Tmax) ranged from 2.5 to 5.5 hours. nih.govresearchgate.netresearchgate.net In these human studies, systemic exposure appeared to be unaffected by food. researchgate.netresearchgate.net

Distribution Properties, Including Brain Penetrance

A distinguishing feature of ibiglustat is its ability to penetrate the central nervous system (CNS). researchgate.net Unlike first-generation GCS inhibitors such as eliglustat, which show poor CNS penetration, ibiglustat was specifically designed to cross the blood-brain barrier. taylorandfrancis.comresearchgate.net This property is critical for its potential application in LSDs with neurological involvement. frontiersin.org Preclinical studies have confirmed that ibiglustat can traverse the blood-brain barrier and reduce the accumulation of glycosphingolipids in the brain. researchgate.nettaylorandfrancis.com For example, in a mouse model of Fabry disease, ibiglustat treatment lowered levels of globotriaosylceramide (Gb3) and lyso-Gb3 in the brain. researchgate.net Similarly, in a mouse model of a GBA-related synucleinopathy, systemic inhibition with a CNS-penetrant GCS inhibitor led to reduced glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph) accumulation in the hippocampus.

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450 enzymes)

Metabolism of ibiglustat primarily involves the cytochrome P450 (CYP) enzyme system. nih.gov Based on data from a clinical study in healthy volunteers, approximately 80% of ibiglustat is metabolized by CYP3A4. nih.gov This contrasts with the metabolism of eliglustat, which is mainly dependent on CYP2D6. nih.govpatsnap.com

Elimination Mechanisms and Half-Life Determination in Models

Ibiglustat is cleared from the body through both metabolism and renal excretion. nih.gov Following metabolism by CYP3A4, the compound is eliminated renally. nih.gov Studies in humans show that a significant fraction of the dose, between 26% and 33%, is excreted unchanged in the urine. nih.govresearchgate.net The drug exhibits low apparent total body clearance. researchgate.netresearchgate.net The terminal elimination half-life in human models has been determined to be approximately 29 to 31 hours, supporting a once-daily dosing regimen in clinical trials. nih.govresearchgate.netresearchgate.net

Table 1: Summary of Pharmacokinetic Parameters for Ibiglustat (Venglustat) from Human Studies

| Parameter | Value | Species/Model | Citation |

| Median Tmax (Time to Peak Concentration) | 2.50 - 5.50 hours | Healthy Volunteers | nih.govresearchgate.netresearchgate.net |

| Brain Penetrance | Yes | Preclinical & Clinical | nih.govresearchgate.netresearchgate.net |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | Healthy Volunteers | nih.gov |

| Mean Terminal Half-life (t½) | 28.9 - 30.6 hours | Healthy Volunteers | nih.govresearchgate.netresearchgate.net |

| Elimination Route | Renal | Healthy Volunteers | nih.gov |

| Fraction Excreted Unchanged in Urine | 26.3% - 33.1% | Healthy Volunteers | nih.govresearchgate.net |

In Vivo Efficacy and Mechanistic Studies in Animal Models

Modeling of Lysosomal Storage Disorders

The therapeutic potential of ibiglustat has been evaluated in various animal models of LSDs, which are genetic disorders characterized by the accumulation of substrates in lysosomes. scantox.com

Gaucher Disease (GD): Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of GlcCer. frontiersin.org In a mouse model of neuronopathic Gaucher disease, treatment with ibiglustat, which crosses the blood-brain barrier, successfully alleviated neurological signs and led to a marked reduction in the levels of accumulating substrates. nih.gov This demonstrates the potential advantage of a brain-penetrant SRT for forms of Gaucher disease with CNS pathology. nih.gov

Fabry Disease (FD): Fabry disease results from deficient α-galactosidase A activity, causing the accumulation of globotriaosylceramide (Gb3). biologists.com In a mouse model of Fabry disease, the oral administration of an ibiglustat analog (Genz-682452) reduced the pathological accumulation of Gb3 and its precursor lyso-Gb3 in tissues. researchgate.net Crucially, unlike enzyme replacement therapy (ERT), ibiglustat reduced these substrates in the brain. researchgate.net The greatest therapeutic benefit in peripheral tissues was observed when ibiglustat was combined with ERT, suggesting a complementary mechanism of action. researchgate.net Studies using induced pluripotent stem cell (iPSC)-derived cardiomyocytes from Fabry patients also showed that ibiglustat could prevent and clear the accumulation of Gb3. biologists.com

GM2 Gangliosidoses (Tay-Sachs and Sandhoff Disease): These disorders are characterized by the accumulation of GM2 ganglioside due to a deficiency in β-hexosaminidase A. radioenfermedadesraras.comnih.gov As the synthesis of GM2 is dependent on the initial formation of GlcCer, GCS inhibition is a potential therapeutic strategy. frontiersin.org In a mouse model of Sandhoff disease, treatment with an iminosugar-based GCS inhibitor resulted in delayed motor function decline and an extended lifespan. plos.org While this demonstrates the potential of the therapeutic concept, it is noted that ibiglustat is a non-carbohydrate inhibitor, which may offer a different pharmacological profile.

GBA-related Synucleinopathy: Mutations in the GBA gene are a significant risk factor for Parkinson's disease. researchgate.net In a mouse model of synucleinopathy related to GBA mutations, CNS-penetrant GCS inhibition with ibiglustat reduced the accumulation of GlcCer and glucosylsphingosine (GlcSph), lessened the buildup of α-synuclein in the hippocampus, and improved cognitive deficits.

Table 2: Summary of In Vivo Efficacy of Ibiglustat in Animal Models of Lysosomal Storage Disorders

| Disease Model | Key Findings | Citation |

| Neuronopathic Gaucher Disease Mouse | Alleviated neurological signs; markedly reduced accumulating substrates in the CNS. | nih.gov |

| Fabry Disease Mouse | Reduced tissue levels of GL-3 and lyso-GL-3, including in the brain; delayed loss of thermal nociceptive response. | researchgate.net |

| GBA-Related Synucleinopathy Mouse | Reduced GlcCer and GlcSph accumulation; slowed α-synuclein buildup in the hippocampus; improved cognitive deficits. |

Modeling of Neurodegenerative Conditions

Mutations in the GBA gene are the most significant genetic risk factor for Parkinson's disease (PD). mdpi.comnih.gov These mutations lead to reduced GCase activity, which is thought to contribute to the accumulation of α-synuclein, a key pathological hallmark of PD. mdpi.comaaas.org Mouse models with GBA mutations have been developed to study the link between GCase deficiency and synucleinopathy. nih.gov

Ibiglustat, being a brain-penetrant GCS inhibitor, is being explored as a therapeutic strategy for GBA-related synucleinopathies. medchemexpress.com The rationale is that by reducing the levels of GCase substrates like GlcCer, the cellular stress and lysosomal dysfunction contributing to α-synuclein aggregation can be alleviated. In a heterozygous Gba mouse model, which mimics the genotype of many GBA-PD patients, ibiglustat treatment was studied for its efficacy. nih.gov

Preclinical studies have shown a direct link between GCase activity and α-synuclein levels. mdpi.com In mouse models of GBA-related synucleinopathy, systemic inhibition of GCS has been shown to slow the buildup of α-synuclein, particularly in the hippocampus. nih.gov This suggests that reducing the accumulation of glycosphingolipids with ibiglustat can positively impact the pathogenic cascade of α-synuclein. The brain-penetrant nature of ibiglustat is crucial for targeting α-synuclein pathology within the central nervous system. medchemexpress.com

In preclinical models of GBA-related synucleinopathy, cognitive deficits are a key feature. nih.gov Treatment with a GCS inhibitor has been shown to improve these cognitive deficits in mouse models. nih.gov This improvement is correlated with the reduction of GlcCer and glucosylsphingosine (GlcSph) accumulation and the slowing of α-synuclein buildup in brain regions like the hippocampus. These findings support the hypothesis that modulating sphingolipid metabolism with ibiglustat could be a viable therapeutic approach for the cognitive and neuropathological aspects of GBA-related neurodegenerative conditions. nih.gov

Table 4: Ibiglustat in Models of GBA-Related Neurodegeneration

| Aspect Studied | Key Findings in Preclinical Models | Reference |

|---|---|---|

| α-Synuclein Accumulation | Systemic GCS inhibition slowed α-synuclein buildup in the hippocampus. | nih.gov |

| Cognitive Function | GCS inhibition improved cognitive deficits. | nih.gov |

| Neuropathology | Reduction in GlcCer and GlcSph accumulation correlated with improved outcomes. | nih.gov |

Autosomal Dominant Polycystic Kidney Disease Models

Ibiglustat L-malate, an inhibitor of glucosylceramide synthase (GCS), has been evaluated in multiple preclinical models of Autosomal Dominant Polycystic Kidney Disease (ADPKD), demonstrating its potential to impede cyst development. cambridge.org The rationale for its use stems from observations that both human and murine ADPKD are linked to elevated GCS activity, which causes a harmful buildup of glycosphingolipids (GSLs) such as glucosylceramide (GL-1), lactosylceramide, and GM3. pkdcure.org Research using a related GCS inhibitor, Genz-123346, has provided significant insights into the therapeutic potential of this mechanism. nih.gov

Efficacy has been demonstrated in three distinct mouse models of PKD, each representing different aspects of the human disease course. cambridge.orgnih.govclinicaltrials.gov These models include the jck mouse, which exhibits a moderately progressive disease phenocopying human ADPKD; the pcy mouse, characterized by slowly progressive disease; and an orthologous Pkd1 conditional knockout mouse, which displays an aggressive form of ADPKD. nih.govclinicaltrials.gov

In the jck mouse model, administration of the GCS inhibitor Genz-123346 in the feed led to a dose-dependent decrease in renal GL-1 and GM3 levels. nih.gov This reduction in glycosphingolipids was associated with a significant inhibition of cystic disease progression. nih.gov

Similarly, in the slowly progressive pcy mouse model, treatment with Genz-123346 effectively lowered the abundance of kidney GL-1 and GM3. nih.gov This intervention successfully inhibited the development of cysts and also reduced fibrogenesis, a key pathological feature of advanced ADPKD. nih.gov

The most aggressive model, the Pkd1 conditional knockout mouse, also showed a positive response to GCS inhibition. Treatment with Genz-123346 significantly reduced kidney GL-1 and GM3 levels and effectively inhibited cystogenesis. nih.gov Key indicators of disease severity, such as the kidney to body weight ratio, cystic volume, and blood urea (B33335) nitrogen (BUN) levels, were all markedly reduced. nih.gov Across these preclinical models, a consistent finding was that a reduction in kidney GL-1 levels exceeding 70% correlated with therapeutic efficacy. clinicaltrials.govresearchgate.net

These preclinical findings, demonstrating that GCS inhibition can ameliorate ADPKD in various mouse models, provided a strong basis for the clinical development of Ibiglustat L-malate (venglustat) for the treatment of patients with ADPKD. pkdcure.orgresearchgate.net

Table 1: Effect of GCS Inhibition in the jck Mouse Model Data based on treatment with Genz-123346 from 4 to 9 weeks of age.

| Parameter | Vehicle Control | 0.1% Genz-123346 | 0.2% Genz-123346 |

| Kidney/Body Weight Ratio (%) | ~3.5 | ~2.5 | ~2.0 |

| Cystic Volume (%) | ~25 | ~15 | ~10 |

| BUN (mg/dl) | ~100 | ~50 | ~30 |

| Source: Adapted from Natoli, T. A., et al. (2010). Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models. Nature medicine, 16(7), 788-792. nih.gov |

Table 2: Effect of GCS Inhibition in the pcy Mouse Model Data based on treatment with 0.2% Genz-123346 from 4 to 15 weeks of age.

| Parameter | Vehicle Control | 0.2% Genz-123346 |

| Kidney/Body Weight Ratio (%) | ~4.0 | ~2.5 |

| Cystic Volume (%) | ~30 | ~15 |

| Fibrosis (%) | ~12 | ~5 |

| Source: Adapted from Natoli, T. A., et al. (2010). Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models. Nature medicine, 16(7), 788-792. nih.gov |

Table 3: Effect of GCS Inhibition in the Pkd1 Conditional Knockout Mouse Model Data based on treatment with Genz-123346 from day 7 to day 33 of age.

| Parameter | Vehicle Control | Genz-123346 |

| Kidney/Body Weight Ratio (%) | ~9.0 | ~5.0 |

| Cystic Volume (%) | ~50 | ~20 |

| BUN (mg/dl) | ~200 | ~50 |

| Source: Adapted from Natoli, T. A., et al. (2010). Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models. Nature medicine, 16(7), 788-792. nih.gov |

Biomarker Analysis in Preclinical Animal Fluids and Tissues (e.g., Plasma GL-1, CSF GL-1, GM3)

The preclinical evaluation of Ibiglustat L-malate and related glucosylceramide synthase (GCS) inhibitors involved comprehensive biomarker analysis in animal models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). nih.gov This analysis was crucial for understanding the compound's mechanism of action and establishing a pharmacodynamic relationship between drug exposure and therapeutic effect. clinicaltrials.gov

In murine models of ADPKD, a primary focus was the measurement of glycosphingolipids (GSLs) in kidney tissue, as their accumulation is a key pathogenic feature of the disease. pkdcure.org Treatment with the GCS inhibitor Genz-123346 resulted in significant, dose-dependent reductions of both glucosylceramide (GL-1) and the downstream ganglioside GM3 within the kidney tissue of jck, pcy, and Pkd1 conditional knockout mice. nih.gov

Specifically, in jck mice treated with 0.2% Genz-123346, kidney GL-1 and GM3 levels were reduced by approximately 70-80% compared to vehicle-treated controls. nih.gov Similar substantial reductions in kidney GL-1 and GM3 abundance were observed in the pcy and Pkd1 conditional knockout models following treatment. nih.gov These tissue-level biomarker changes correlated directly with the observed efficacy, namely the reduction in cyst burden and preservation of renal function. cambridge.orgnih.gov

An important finding from these preclinical studies was the strong correlation between the reduction of GL-1 in the kidney and in the serum. clinicaltrials.gov This suggests that plasma GL-1 can serve as a viable peripheral pharmacodynamic biomarker to reflect the drug's activity within the target organ. clinicaltrials.gov Efficacy in the mouse models was consistently associated with a lowering of kidney GL-1 by more than 70%, a threshold that could potentially be tracked by monitoring plasma GL-1 levels. clinicaltrials.govresearchgate.net

While cerebrospinal fluid (CSF) analysis is less central to the kidney-focused pathology of ADPKD, the brain-penetrant nature of Ibiglustat means that GSL modulation in the central nervous system is also a feature of the compound. tandfonline.com However, detailed CSF biomarker data from the preclinical ADPKD models are not extensively reported in the primary literature, as the therapeutic focus was on the renal pathophysiology.

Table 4: Kidney Tissue Biomarker Reduction with GCS Inhibitor (Genz-123346) in ADPKD Mouse Models

| Mouse Model | Biomarker | Approximate Reduction vs. Control |

| jck Mouse | Kidney GlcCer (GL-1) | 70-80% |

| Kidney GM3 | 70-80% | |

| pcy Mouse | Kidney GlcCer (GL-1) | ~60% |

| Kidney GM3 | ~70% | |

| Pkd1 Knockout | Kidney GlcCer (GL-1) | ~75% |

| Kidney GM3 | ~75% | |

| Source: Adapted from Natoli, T. A., et al. (2010). Inhibition of glucosylceramide accumulation results in effective blockade of polycystic kidney disease in mouse models. Nature medicine, 16(7), 788-792. nih.gov |

Therapeutic Strategy: Substrate Reduction Theory

Conceptual Framework of Glycosphingolipid Substrate Reduction

Substrate reduction therapy (SRT) is a therapeutic strategy designed to treat metabolic disorders, particularly lysosomal storage disorders, by decreasing the rate of biosynthesis of the substrate that accumulates due to an enzyme deficiency. wikipedia.orgnih.gov The foundational concept, first proposed by Norman Radin, is to create a balance between the rate of synthesis of a substrate and its impaired rate of breakdown. mdpi.commdpi.comnih.gov In the context of glycosphingolipid (GSL) storage disorders, the goal is to partially inhibit the synthesis of GSLs to a level where the residual activity of the deficient lysosomal enzyme can effectively clear the remaining substrate, thus preventing its pathological accumulation. nih.govnih.govdrugbank.com

This approach contrasts with enzyme replacement therapy (ERT), which aims to supplement the deficient enzyme. mdpi.com SRT offers potential advantages, including oral administration and the ability of small molecule inhibitors to cross the blood-brain barrier, which is a significant limitation for large-molecule enzymes used in ERT. mdpi.comnih.gov The primary target for SRT in many GSL disorders is glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the synthesis of most glycosphingolipids: the conversion of ceramide to glucosylceramide. nih.govmdpi.comacs.org By inhibiting GCS, the production of the precursor for a wide array of complex GSLs is reduced. acs.org

Application in Lysosomal Storage Disorder Pathophysiology

Lysosomal storage disorders (LSDs) are a group of genetic conditions caused by defects in lysosomal function, typically a deficiency in a specific enzyme responsible for breaking down macromolecules. annualreviews.orgresearchgate.net This deficiency leads to the progressive accumulation of undigested or partially digested substrates within the lysosomes, disrupting cellular function and causing a wide range of clinical symptoms. wikipedia.orgresearchgate.net

In glycosphingolipidoses, a major subgroup of LSDs, the accumulating substrates are GSLs. nih.gov The pathophysiology of these diseases is directly linked to the buildup of specific GSLs in various tissues:

Gaucher Disease: A deficiency in the enzyme β-glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide, primarily in macrophages. drugbank.comnih.gov

Fabry Disease: A deficiency of alpha-galactosidase A results in the toxic accumulation of globotriaosylceramide (Gb3), a downstream product of glucosylceramide metabolism. mdpi.comfabrydiseasenews.com

GM2 Gangliosidoses (e.g., Tay-Sachs and Sandhoff diseases): These are caused by a deficient β-hexosaminidase A enzyme, leading to the accumulation of GM2 ganglioside. wikipedia.orgmdpi.com

By applying the principle of SRT, the synthesis of the initial GSL precursor, glucosylceramide, is slowed. This reduction in the metabolic influx is intended to lessen the burden on the compromised lysosomal system, thereby mitigating the accumulation of the specific pathological GSLs that drive disease progression. patsnap.comnih.gov

Rationale for Targeting Glucosylceramide Synthase in Specific Disease Contexts

Targeting glucosylceramide synthase (GCS) is a rational and direct approach for implementing SRT in several GSL storage disorders because it is the key enzyme initiating the biosynthetic pathway for the majority of GSLs. acs.orgmedchemexpress.com Ibiglustat (B608041) L-malate, as a GCS inhibitor, is being investigated in diseases where the accumulating lipids are all downstream products of GCS activity. medchemexpress.comncats.io

Gaucher Disease and Parkinson's Disease with GBA mutations: In Gaucher disease, the accumulating substrate is glucosylceramide itself. nih.gov Directly inhibiting its synthesis with a GCS inhibitor is a logical therapeutic strategy. wikipedia.orgnih.gov Furthermore, mutations in the GBA gene are a significant risk factor for Parkinson's disease. nih.gov The brain-penetrant nature of Ibiglustat makes it a candidate for addressing the neurological aspects of both Gaucher disease and GBA-associated Parkinson's. medchemexpress.commedchemexpress.comglpbio.com

Fabry Disease: The substrate that accumulates in Fabry disease is globotriaosylceramide (Gb3). fabrydiseasenews.com Since Gb3 is synthesized from the precursor glucosylceramide, inhibiting GCS reduces the availability of this precursor, leading to decreased Gb3 production. medchemexpress.comfabrydiseasenews.com Studies have shown that Ibiglustat can reduce Gb3 accumulation in cellular models of Fabry disease. glpbio.commolnova.com

GM2 Gangliosidoses: The accumulation of GM2 ganglioside in conditions like Tay-Sachs disease is also dependent on the initial synthesis of glucosylceramide. mdpi.com Therefore, inhibiting GCS with Ibiglustat is a potential strategy to reduce the synthesis and subsequent storage of the pathogenic ganglioside. medchemexpress.commedchemexpress.com

Table 1: Research Findings on the Effect of GCS Inhibition in Disease Models

| Disease Model | GCS Inhibitor | Key Finding | Reference |

| Fabry Disease Cardiomyocytes | Ibiglustat (1 µM) | Reduced levels of globotriaosylceramide (GL-3) to near-physiological levels. | medchemexpress.comglpbio.commolnova.com |

| Chronic Lymphocytic Leukemia (CLL) Cells | Ibiglustat | Significantly decreased glucosylceramide (GluCer) levels (fourfold reduction) and increased pro-apoptotic ceramide levels (fivefold increase). | nih.gov |

Mechanisms of Action in Modulating Disease Progression at the Cellular Level

Ibiglustat functions as a selective, allosteric inhibitor of glucosylceramide synthase. glpbio.commolnova.com Its mechanism of action at the cellular level involves several key steps to modulate disease progression:

Inhibition of GCS: Ibiglustat binds to GCS, preventing the enzyme from catalyzing the transfer of glucose from UDP-glucose to ceramide. mdpi.commedchemexpress.com This action effectively blocks the first step in the GSL synthesis pathway. acs.org

Reduction of Glycosphingolipid Synthesis: By inhibiting GCS, Ibiglustat leads to a direct and significant decrease in the cellular production of glucosylceramide. nih.gov This, in turn, reduces the available pool of precursors for the synthesis of more complex downstream GSLs, such as globotriaosylceramide and various gangliosides. mdpi.comfabrydiseasenews.com In a human iPSC-derived cardiomyocyte model of Fabry disease, treatment with Ibiglustat was shown to effectively prevent additional accumulation of GL-3. glpbio.com

Rebalancing Cellular Lipid Homeostasis: The primary therapeutic effect is the restoration of a better balance between the synthesis and the impaired degradation of GSLs. mdpi.comresearchgate.net This reduction in substrate load alleviates the storage burden on lysosomes, which is hypothesized to slow or prevent the cellular dysfunction, inflammation, and apoptosis that characterize LSDs. patsnap.comresearchgate.net

Through these mechanisms, Ibiglustat L-malate aims to halt or slow the progression of pathology at the cellular level, offering a promising therapeutic strategy for a range of debilitating GSL storage disorders.

Comparative Academic Investigations

Differentiation from Other Glucosylceramide Synthase Inhibitors (e.g., Eliglustat, Miglustat, Lucerastat)

Ibiglustat (B608041) L-malate is part of a class of drugs known as substrate reduction therapies (SRT), which also includes eliglustat, miglustat, and lucerastat. While all these agents inhibit glucosylceramide synthase (GCS), they possess distinct chemical, metabolic, and pharmacological properties. nih.gov

A key differentiator for Ibiglustat is its design for brain penetrance, making it a candidate for neurological conditions where other inhibitors may not be effective. medchemexpress.commedchemexpress.comfishersci.nl For instance, eliglustat, approved for Gaucher disease type 1, has limited CNS penetration due to being a substrate of the P-glycoprotein efflux transporter. In contrast, Ibiglustat's ability to cross the blood-brain barrier allows for the investigation of its effects on CNS-related pathologies. researchgate.net Preclinical studies have highlighted this advantage, showing that in mouse models of Parkinson's disease, Ibiglustat reduced glucosylceramide levels in the cerebrospinal fluid by 50%.

Miglustat, another GCS inhibitor, does cross the blood-brain barrier but is less potent and specific than eliglustat. nih.gov It is associated with a different side effect profile, including tremors and gastrointestinal issues. nih.gov Lucerastat is also an orally available GCS inhibitor under investigation for Fabry disease. nih.gov

The potency of these inhibitors also varies. Eliglustat has a significantly lower half-maximal inhibitory concentration (IC50) of approximately 24 nM compared to miglustat's IC50 of 10–50 µM, indicating higher potency for eliglustat. nih.govmedchemexpress.com Ibiglustat has demonstrated nanomolar inhibition of GCS in vitro (IC50 = 12 nM), surpassing earlier analogs.

Table 1: Comparison of Glucosylceramide Synthase Inhibitors

| Feature | Ibiglustat L-malate (Venglustat) | Eliglustat | Miglustat | Lucerastat |

| Primary Mechanism | Glucosylceramide Synthase (GCS) Inhibition ontosight.aitargetmol.com | Glucosylceramide Synthase (GCS) Inhibition drugbank.com | Glucosylceramide Synthase (GCS) Inhibition csic.es | Glucosylceramide Synthase (GCS) Inhibition nih.gov |

| CNS Penetrance | Yes, designed for brain penetrance medchemexpress.commedchemexpress.comfishersci.nl | No, limited by P-glycoprotein efflux | Yes nih.gov | Under investigation |

| Potency (IC50) | 12 nM | 24 nM researchgate.net | 10-50 µM nih.gov | Data not widely available |

| Therapeutic Analogy | Non-carbohydrate inhibitor | Ceramide analogue nih.gov | Glucose analogue nih.gov | Galactose form of Miglustat medchemexpress.com |

| Primary Investigational Areas | Gaucher disease type 3, Fabry disease, GBA-Parkinson's, GM2 Gangliosidosis medchemexpress.commedchemexpress.comdelveinsight.com | Gaucher disease type 1 drugbank.com | Gaucher disease type 1 csic.es | Fabry disease nih.gov |

Synergistic Research Approaches with Other Molecular Interventions

Research has explored the potential of combining Ibiglustat with enzyme replacement therapies (ERTs) to achieve a more comprehensive therapeutic effect. ERTs work by supplying a recombinant form of the deficient enzyme to break down the accumulated substrate. In contrast, Ibiglustat reduces the production of the substrate in the first place. nih.gov

In a mouse model of Fabry disease, the combination of an SRT (eliglustat) with ERT was more effective at reducing the accumulated substrate, globotriaosylceramide (Gb3), in tissues like the kidney, heart, and liver compared to either therapy alone. researchgate.net Similarly, studies with venglustat (ibiglustat) in a mouse model of Fabry disease showed a more pronounced reduction in Gb3 deposits in various tissues and plasma when combined with ERT. mdpi.com This suggests a synergistic effect where ERT clears existing substrate while Ibiglustat prevents new accumulation. researchgate.netmdpi.com

The integration of Ibiglustat with other advanced therapeutic strategies is a key area of research. Pharmacological chaperones are small molecules that can help stabilize misfolded mutant enzymes, increasing their activity and proper trafficking to the lysosome. csic.es While direct studies combining Ibiglustat with pharmacological chaperones are not extensively detailed in the provided results, the distinct mechanisms of action suggest a potential for combination therapy. For instance, in Gaucher disease, where some mutations lead to misfolded glucocerebrosidase, a chaperone could enhance the residual enzyme's function while Ibiglustat reduces the substrate load. researchgate.net

Gene therapy aims to provide a correct copy of the faulty gene to enable the body's own cells to produce the functional enzyme. nih.gov The concept of combining SRT with gene therapy is emerging. As gene therapy development for lysosomal storage disorders like Fabry disease progresses, there is a potential for Ibiglustat to be used as an adjunct therapy. oup.com It could help manage substrate levels while the gene therapy takes effect or provide an additional layer of control.

Advanced Research Methodologies and Future Directions

Development of Novel In Vitro and In Vivo Models for Glycosphingolipid-Related Disorders

The preclinical evaluation of Ibiglustat (B608041) has been supported by the development of sophisticated in vitro and in vivo models that recapitulate the pathophysiology of glycosphingolipid storage disorders.

In Vitro Models: Human induced pluripotent stem cell (iPSC)-derived models have been particularly valuable. For instance, in iPSC-derived cardiomyocytes from Fabry disease patients, treatment with 1 µM of Ibiglustat for 15 days was shown to reduce globotriaosylceramide (GL-3) levels to near-physiological levels, demonstrating its ability to prevent further accumulation of this sphingolipid. medchemexpress.com Another in vitro model utilizing colon organoids, or "colonoids," has been instrumental in studying the role of glucosylceramide in response to Bacteroides fragilis toxin. nih.govresearchgate.net In these colonoids, Ibiglustat at a concentration of 5 µmol/L was shown to effectively inhibit GCS, leading to an almost 80% decrease in glucosylceramide levels and completely blocking the conversion of C6-ceramide to C6-glucosylceramide. nih.govresearchgate.net

In Vivo Models: Animal models have been crucial for assessing the systemic and central nervous system effects of Ibiglustat. In mouse models of Gaucher disease, Ibiglustat has demonstrated the ability to cross the blood-brain barrier and reduce the accumulation of glucosylceramide in both visceral organs and the central nervous system. universiteitleiden.nl Furthermore, in GBA-linked Parkinson's disease models, systemic inhibition of GCS by Ibiglustat led to a decrease in α-synuclein aggregation and an improvement in cognitive deficits.

The following table summarizes key findings from these research models:

Table 1: Research Findings from In Vitro and In Vivo Models for Ibiglustat| Model Type | Disorder/Condition | Key Findings | Reference(s) |

|---|---|---|---|

| In Vitro (iPSC-derived cardiomyocytes) | Fabry Disease | 1 µM Ibiglustat reduced GL-3 levels to near-physiological levels after 15 days. | medchemexpress.com |

| In Vitro (Colonoids) | Bacteroides fragilis Toxin Exposure | 5 µmol/L Ibiglustat reduced glucosylceramide levels by nearly 80% and blocked C6-ceramide conversion. | nih.govresearchgate.net |

| In Vivo (Mouse model) | Gaucher Disease | Ibiglustat crossed the blood-brain barrier and reduced glucosylceramide in the CNS and visceral tissues. | universiteitleiden.nl |

| In Vivo (Mouse model) | GBA-linked Parkinson's Disease | Systemic GCS inhibition decreased α-synuclein aggregation and improved cognitive deficits. |

Exploration of Structure-Activity Relationships for Enhanced GCS Inhibition and Selectivity

The development of potent and selective GCS inhibitors like Ibiglustat has been driven by extensive structure-activity relationship (SAR) studies. The goal of these studies is to optimize the chemical structure of the inhibitor to maximize its potency against GCS while minimizing off-target effects.

For Ibiglustat and its analogues, preliminary SAR studies have highlighted the importance of the quinuclidine (B89598) and fluorophenyl moieties for its inhibitory activity against not only GCS but also N-terminal methyltransferase 1 (NTMT1), revealing a new molecular target. researchgate.netnih.gov To decouple the inhibitory effects on these two enzymes, researchers have used other GCS inhibitors, such as Eliglustat, which did not show the same effect on NTMT1, indicating that inhibition of GCS alone does not impact Nα trimethylation. nih.gov

The broader field of GCS inhibitor research has shown that modifications to different parts of the inhibitor molecule can have a significant impact on potency and selectivity. For example, in the case of N-alkylated iminosugars, increasing the size and hydrophobic character of the N-alkyl substituent can drastically increase GCS inhibitory potency. nih.gov However, this can also be accompanied by increased inhibition of other enzymes like glucocerebrosidase (GBA1) and nonlysosomal glucosylceramidase (GBA2). nih.gov The search for selectivity is therefore a key aspect of these studies.

Identification and Validation of Mechanistic Biomarkers in Research Models

The identification and validation of reliable biomarkers are critical for assessing the pharmacological effect of GCS inhibitors like Ibiglustat in research models and clinical studies. Glucosylceramide (GlcCer) and its deacylated form, glucosylsphingosine (B128621) (GlcSph), are considered key biomarkers for GCS inhibition. nih.govacs.org

In preclinical studies, a single oral dose of a GCS inhibitor, T-036, demonstrated a reduction of GlcCer levels in the cerebral cortex and plasma, confirming GlcCer as a direct pharmacodynamic marker of GCS inhibition. nih.gov Similarly, GlcSph in plasma is considered a reliable biomarker for the progression of Gaucher disease. nih.govacs.org In a phase 2 trial for Parkinson's disease with GBA mutations (MOVES-PD), venglustat (Ibiglustat) administration led to a dose-dependent decrease in glucosylceramide (GL-1) levels in both plasma and cerebrospinal fluid (CSF). researchgate.net At the highest dose, CSF GL-1 decreased by over 70%, demonstrating clear target engagement in the central nervous system. researchgate.net

Other biomarkers, such as chitotriosidase and CCL18, are also used in the context of Gaucher disease, though they are not as specific as GlcCer and GlcSph. mdpi.com

Investigation of Underexplored Therapeutic Applications and Pathways

While Ibiglustat was initially investigated for lysosomal storage disorders like Gaucher disease and Fabry disease, ongoing research is exploring its therapeutic potential in other conditions. fabrydiseasenews.com Its ability to penetrate the brain makes it a candidate for neurological disorders. medchemexpress.combioscience.co.uk

Current research applications for Ibiglustat (Venglustat) include:

Gaucher Disease Type 3: A neuronopathic form of the disease. medchemexpress.com

Parkinson's Disease associated with GBA mutations: Research is exploring its use in this patient population. medchemexpress.comaaas.org

GM2 Gangliosidosis: Another lysosomal storage disorder with neurological involvement. fabrydiseasenews.com

Autosomal Dominant Polycystic Kidney Disease (ADPKD): Ibiglustat is being investigated in clinical trials for this condition. medchemexpress.comnih.gov

Furthermore, the discovery that Ibiglustat inhibits NTMT1 opens up new avenues for research into the biological roles of this enzyme and the potential for developing more selective inhibitors for different therapeutic applications. nih.gov The inhibition of GCS has also been explored as a potential strategy in certain types of cancer, where glycosphingolipid metabolism is often dysregulated. patsnap.comaacrjournals.orgmedchemexpress.com

Computational Modeling and Simulation in Compound Optimization

Computational methods, including molecular docking, molecular dynamics simulations, and metadynamics, are increasingly being used to accelerate the discovery and optimization of GCS inhibitors. mdpi.comnih.govresearchgate.net These "in silico" techniques provide insights into the binding of inhibitors to the GCS enzyme at an atomic level, helping to predict their potency and guide the design of new compounds. acs.org

For example, computational screening of a library of approved drugs identified Dapagliflozin as a potential GCS inhibitor, a finding that was later confirmed by in vitro validation. mdpi.comnih.govresearchgate.net Such drug repurposing strategies, powered by computational models, can significantly shorten the drug development timeline. mdpi.comnih.govresearchgate.net

Metadynamics simulations have been used to study the binding process of inhibitors like Miglustat to the GCS active site, revealing the most energetically favorable conformations. mdpi.com This level of detail helps researchers understand the mechanism of inhibition and design more effective molecules.

Synthesis and Characterization of Analogues for Mechanistic Probing

The synthesis and characterization of analogues of Ibiglustat are crucial for probing its mechanism of action and for SAR studies. nih.gov By systematically modifying the chemical structure of Ibiglustat, researchers can identify the functional groups that are essential for its activity and selectivity.

For instance, a series of analogues of venglustat (Ibiglustat) were synthesized to understand the contribution of the quinuclidine and fluorophenyl moieties to its inhibitory effects. nih.gov These synthetic efforts are complemented by rigorous characterization techniques, such as 1H NMR and HPLC, to confirm the structure and purity of the new compounds.

In a broader context, the development of activity-based probes (ABPs) represents a sophisticated use of synthetic chemistry to study enzyme function. universiteitleiden.nlresearchgate.netuniversiteitleiden.nl These probes, which are often based on inhibitor scaffolds, can be used to label and visualize active enzyme molecules in living cells, providing valuable information about their localization and activity. universiteitleiden.nlresearchgate.netuniversiteitleiden.nl The development of such chemical probes for GCS and related enzymes will be instrumental in further elucidating the complex biology of glycosphingolipid metabolism. kyoto-u.ac.jp

Q & A

Basic: What are the standard analytical methods for quantifying L-malate in microbial fermentation samples?

Answer:

- Bioluminescent assays : The Malate-Glo™ Assay offers high sensitivity (detection in nanomolar ranges) and compatibility with 384-well plates for high-throughput screening. Validate results with enzymatic assays (e.g., malate dehydrogenase coupled with NADH oxidation) .

- Chromatographic methods : Use HPLC with UV detection (210 nm) or LC-MS for precise quantification of L-malate alongside TCA cycle intermediates. Calibrate against certified standards .

- Molecular validation : For in vivo studies, RT-PCR with densitometric analysis (e.g., QUANTITY ONE software) can quantify transcription levels of malate-related genes .

Advanced: How can metabolic engineering strategies enhance L-malate production in filamentous fungi like Aspergillus oryzae?

Answer:

- Pathway optimization : Overexpress pyruvate carboxylase (PYC) and malate dehydrogenase (MDH) while deleting competing pathways (e.g., lactate dehydrogenase). Use CRISPR-Cas9 for precise edits .

- Growth phenotype control : Maintain colony diameter (26–30 mm), pellet number (220–240/mL), and vegetative mycelia percentage (35–40%) via adaptive evolution under controlled bioreactor conditions .

- Transcriptome-guided strain improvement : Identify upregulated genes in evolved strains (e.g., Z07) related to NADPH regeneration and cytosolic malate transport using RNA-seq. Validate via qRT-PCR .

Advanced: What experimental approaches resolve contradictions in transcriptional regulation data under varying L-malate conditions?

Answer:

- Standardized culture conditions : Replicate experiments in minimal media with fixed L-malate concentrations (e.g., 25 mM) and pH (5.5–7.0). Monitor growth phases rigorously .

- Multi-method validation : Combine RT-PCR, RNA-seq, and proteomics to cross-verify transcription factor activity (e.g., malR or dctB). Use densitometric analysis to quantify band intensities in gel electrophoresis .

- Statistical rigor : Apply ANOVA to assess variability between biological replicates. Address outliers through Grubbs’ test or bootstrapping .

Basic: How to design experiments assessing the impact of L-malate on mitochondrial metabolism in eukaryotic models?

Answer:

- Mitochondrial isolation : Use differential centrifugation to extract intact mitochondria. Confirm purity via citrate synthase activity assays .

- Metabolic flux analysis : Track -labeled L-malate incorporation into TCA intermediates using GC-MS. Couple with Seahorse assays to measure oxygen consumption rates (OCR) .

- Control variables : Maintain pH stability (4.5–7.0) and isogenic controls to isolate L-malate-specific effects from pH artifacts .

Advanced: What methodologies are recommended for comparative analysis of enzymatic systems in L-malate synthesis under low CO2_22 conditions?

Answer:

- Enzyme kinetics : Compare pyruvate carboxylase (PC) + malate dehydrogenase (MDH) dual systems versus malic enzyme (ME) using Michaelis-Menten kinetics. Measure and under varying bicarbonate concentrations (5–20 mM) .

- Product specificity : Use HPLC to distinguish L-malate from byproducts (e.g., lactate). Optimize reaction conditions (e.g., NADH/ATP supplementation) to favor carboxylation over reduction .

- Isotopic tracing : Validate pathways with -pyruvate to track carbon flux into L-malate versus competing metabolites .

Advanced: How should researchers address variability in L-malate production yields across different fungal growth phenotypes?

Answer:

- Multivariate correlation : Perform principal component analysis (PCA) to link growth parameters (pellet size, hyphal branching) with production metrics (titer, yield). Use R packages like FactoMineR for visualization .

- Evolutionary pressure : Subject strains to sequential batch cultures with increasing L-malate tolerance thresholds (e.g., 50–150 g/L). Screen evolved strains via MALDI-TOF phenotyping .

- Mechanistic modeling : Develop kinetic models integrating transcriptome data (e.g., upregulated gluconeogenesis genes) to predict optimal growth phases for harvest .

Basic: What validation steps are critical when reporting new L-malate synthesis pathways in synthetic biology constructs?

Answer:

- Metabolite profiling : Use LC-MS/MS to detect pathway intermediates (e.g., oxaloacetate). Include negative controls (e.g., enzyme knockout strains) .

- Genetic confirmation : Perform complementation assays to restore L-malate production in knockout strains. Validate plasmid inserts via Sanger sequencing .

- Yield benchmarking : Compare titers with established systems (e.g., A. oryzae Z07 at 132.5 g/L) and report productivity metrics (g/L/h) .

Advanced: How can transcriptome data be integrated with morphological characterization to elucidate fungal L-malate production mechanisms?

Answer:

- Multi-omics integration : Correlate RNA-seq data (e.g., upregulated glyoxylate shunt genes) with SEM/TEM images of hyphal structures. Use bioinformatics tools like STRING for pathway enrichment .

- Morphometric analysis : Quantify pellet compactness and hyphal diameter using ImageJ. Apply machine learning (e.g., random forests) to predict productivity from morphological features .

- Functional validation : Silence candidate genes (e.g., aclA) via RNAi and assess impacts on both morphology and L-malate titers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.